Product packaging for Cyclopamine-KAAD(Cat. No.:)

Cyclopamine-KAAD

Cat. No.: B10769657
M. Wt: 698.0 g/mol
InChI Key: WDHRPWOAMDJICD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclopamine-KAAD is a potent and semi-synthetic analog of the natural alkaloid cyclopamine, specifically engineered for enhanced stability and biological activity in research applications. Its primary mechanism of action involves high-affinity binding to and inhibition of the Smoothened (SMO) protein, a key transducer in the Hedgehog (Hh) signaling pathway. By selectively antagonizing SMO, this compound effectively suppresses the downstream transcriptional activity of the GLI family of proteins, making it an indispensable pharmacological tool for interrogating Hh pathway function. This compound is particularly valuable in developmental biology, cancer research, and stem cell studies, where aberrant Hh signaling is implicated in tumorigenesis (e.g., medulloblastoma, basal cell carcinoma) and tissue patterning. Its increased potency and metabolic stability compared to native cyclopamine allow for more robust and reproducible experimental outcomes in cell-based assays and in vivo models. Researchers utilize this compound to precisely dissect Hh pathway dynamics, screen for synergistic drug interactions, and validate the Hh-dependency of various biological processes, thereby accelerating the discovery of novel therapeutic targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H63N3O4 B10769657 Cyclopamine-KAAD

Properties

IUPAC Name

N-[2-(3',6',10,11b-tetramethyl-3-oxospiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl)ethyl]-6-(3-phenylpropanoylamino)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H63N3O4/c1-29-25-39-42(47(28-29)24-23-46-40(49)13-9-6-10-22-45-41(50)17-14-32-11-7-5-8-12-32)31(3)44(51-39)21-19-35-36-16-15-33-26-34(48)18-20-43(33,4)38(36)27-37(35)30(44)2/h5,7-8,11-12,15,29,31,35-36,38-39,42H,6,9-10,13-14,16-28H2,1-4H3,(H,45,50)(H,46,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHRPWOAMDJICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H63N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

698.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Action and Target Engagement of Cyclopamine Kaad

Direct Antagonism of the Hedgehog Signaling Pathway

Cyclopamine-KAAD is a highly potent, cell-permeable antagonist of the Hedgehog signaling pathway. sigmaaldrich.comcaymanchem.commerckmillipore.com It functions by directly interfering with the pathway's core machinery, thereby blocking the cellular responses typically triggered by Hedgehog ligands. nih.gov This inhibitory action occurs independently of the Patched (Ptch) receptor, the canonical inhibitor of the pathway, pointing to a direct effect on the Smoothened (Smo) receptor. nih.gov The antagonistic properties of this compound have been demonstrated in various cellular models, where it effectively suppresses pathway activation. sigmaaldrich.comnih.gov For instance, it has shown inhibitory activity in Shh-LIGHT2 cells, which are engineered to report Hh pathway activation. sigmaaldrich.comcaymanchem.commedchemexpress.com

The potency of this compound as a Hedgehog signaling inhibitor is highlighted by its low IC₅₀ values in different assay systems.

Assay SystemStimulusIC₅₀ of this compound
Shh-LIGHT2 cells1 µM purmorphamine3 nM medchemexpress.com
Shh-LIGHT2 cells10 µM purmorphamine100 nM medchemexpress.com
Shh-LIGHT2 assayNot specified20 nM sigmaaldrich.comcaymanchem.com
p2Ptch-/- cellsNot specified50 nM sigmaaldrich.com
SmoA1-LIGHT cellsNot specified500 nM sigmaaldrich.com

Interaction with Smoothened (Smo) Receptor

The primary molecular target of this compound within the Hedgehog pathway is the seven-transmembrane receptor, Smoothened (Smo). nih.gov Its interaction with Smo is direct and leads to a cascade of events that ultimately shut down the signaling pathway.

Binding Site Analysis and Conformational Modulation of Smo

Research using fluorescent and photoaffinity derivatives has confirmed that this compound binds directly to the heptahelical bundle of the Smoothened receptor. nih.gov This was demonstrated in competitive binding assays where unlabeled this compound effectively blocked the binding of a fluorescent cyclopamine (B1684311) derivative (BODIPY-cyclopamine) to cells expressing Smo in a dose-dependent manner. caymanchem.comnih.gov

The binding of this compound to Smo is not merely an occupation of space but induces a conformational change in the receptor. nih.gov This modulation of Smo's structure is believed to be the basis of its inhibitory effect, promoting a protein conformation that is functionally inactive, similar to the state induced by the Ptch receptor's presence. nih.gov The ability of this compound to bind Smo and alter its conformation is a critical aspect of its mechanism, distinguishing it from other types of pathway inhibitors. nih.govpnas.org Interestingly, significantly higher concentrations of this compound are required to inhibit the binding of the agonist SAG to Smo compared to inhibiting the binding of photoaffinity-labeled cyclopamine, suggesting complex interactions and multiple conformational states of the Smo receptor. pnas.org

Impact on Smoothened Subcellular Localization and Activity

The conformational changes induced by this compound have a direct impact on the subcellular localization and activity of Smoothened. caymanchem.comnih.gov In certain contexts, such as with a constitutively active, oncogenic mutant form of Smo (SmoA1) that is often retained in the endoplasmic reticulum (ER), this compound can reverse this retention. caymanchem.comnih.gov By binding to SmoA1, it promotes the receptor's exit from the ER, an effect that is presumed to be mediated by the binding-induced conformational shift. nih.gov This alteration in localization is accompanied by a change in the glycosylation state of SmoA1, indicating its trafficking through the secretory pathway. nih.gov Despite promoting this trafficking, the ultimate effect of this compound is the suppression of Smo's signaling activity. sigmaaldrich.comnih.gov

Modulation of Downstream Hedgehog Pathway Components

The inhibition of Smoothened by this compound sets off a chain of events that affects the downstream effectors of the Hedgehog pathway, most notably the GLI family of transcription factors and other related signaling molecules.

Transcriptional Regulation of GLI Family Proteins

The activation of Smoothened normally leads to the stabilization and nuclear translocation of the GLI (glioma-associated oncogene) family of transcription factors, which then activate the transcription of Hh target genes. By antagonizing Smo, this compound effectively prevents these downstream events. caymanchem.comnih.gov Studies have shown that treatment with this compound leads to a dose-dependent decrease in the expression of nuclear Gli1, a key transcriptional activator and a common readout for Hh pathway activity. caymanchem.com This suppression of GLI-mediated transcription is the ultimate molecular outcome of this compound's interaction with Smo and is central to its biological effects. nih.gov

Influence on Related Oncogenic and Signaling Molecules (e.g., MMP-9, ERK)

Beyond the canonical Hh pathway components, the inhibitory action of this compound has been shown to influence other signaling molecules implicated in cancer progression. In hepatocellular carcinoma cells, this compound treatment resulted in a dose-dependent decrease in the expression of matrix metalloproteinase-9 (MMP-9). caymanchem.com MMP-9 is an enzyme involved in the degradation of the extracellular matrix, a process crucial for cancer cell invasion and metastasis. caymanchem.com

Furthermore, this compound has been observed to decrease the levels of phosphorylated (active) forms of extracellular signal-regulated kinases 1 and 2 (pERK1 and pERK2). caymanchem.com The ERK signaling pathway is a critical regulator of cell proliferation and survival, and its inhibition by this compound suggests a broader impact on oncogenic signaling networks beyond the Hedgehog pathway itself. caymanchem.com This indicates that the therapeutic potential of this compound may stem from its ability to modulate interconnected signaling cascades. caymanchem.com

Cross-Pathway Interactions and Synergistic Modulations in Research

This compound, a potent antagonist of the Smoothened (Smo) receptor, primarily functions by inhibiting the Hedgehog (Hh) signaling pathway. researchgate.netmedchemexpress.comsmolecule.com Research has revealed that the biological consequences of this inhibition are not confined to the Hh pathway alone. The compound's activity often involves intricate cross-pathway interactions and can be synergistically modulated with other agents, leading to enhanced therapeutic effects in preclinical models. Evidence highlights significant crosstalk between the Hh pathway and other critical cellular signaling networks, including those involved in apoptosis, cell cycle regulation, and drug resistance. researchgate.net

Synergy with Apoptosis-Inducing Agents

A prominent area of research involves the synergistic effect of this compound with agents that induce apoptosis, particularly the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). While many malignant glioma cells are resistant to TRAIL as a monotherapy, co-treatment with this compound has been shown to sensitize these resistant cells, leading to rapid apoptosis. nih.govresearchgate.net This synergistic effect was observed in glioblastoma cell lines and primary human glioblastoma cultures, while notably not affecting normal human astrocytes. nih.govresearchgate.net The molecular basis for this sensitization involves this compound modulating both extrinsic and intrinsic apoptotic pathways. nih.gov Specifically, it upregulates the expression of TRAIL's death receptors (DR4 and DR5) on the cell surface and downregulates key anti-apoptotic proteins such as Bcl-2 and c-FLIP. nih.govresearchgate.net Overexpression of Bcl-2 and c-FLIP was found to diminish the apoptosis-facilitating effect of the combination treatment. nih.gov

Similar synergistic activity has been documented in multiple myeloma cells. The combination of cyclopamine with a circularly permuted TRAIL (CPT) resulted in a synergistic induction of apoptosis and a reduction in the proportion of myeloma stem cells. nih.gov Mechanistically, cyclopamine was found to decrease the mRNA levels of the downstream Hh pathway effectors GLI1, GLI2, and GLI3, while increasing the expression of Death Receptor 4 (DR4). nih.gov

Table 1: Synergistic Apoptotic Effects with this compound
Interacting AgentCancer ModelKey Molecular Changes Induced by this compoundObserved Synergistic OutcomeReference
TRAILMalignant GliomaUpregulation of Death Receptor 4 (DR4) and Death Receptor 5 (DR5); Downregulation of Bcl-2 and c-FLIPSensitization of TRAIL-resistant cells, leading to rapid apoptosis nih.govresearchgate.net
CPT (circularly permuted TRAIL)Multiple MyelomaUpregulation of Death Receptor 4 (DR4); Downregulation of GLI1, GLI2, GLI3Enhanced apoptosis and reduction of myeloma stem cells nih.gov

Interactions with Cell Cycle and Other Signaling Pathways

The inhibition of the Hh pathway by this compound directly influences cell cycle regulation, often in a cell-type-dependent manner. In studies on diffuse large B-cell lymphoma (DLBCL), this compound treatment led to cell-cycle arrest in the G1 phase in germinal center (GC) type cells, whereas it predominantly induced apoptosis in activated B-cell (ABC) type cells. researchgate.net These differential outcomes were linked to distinct changes in cell cycle regulatory proteins. For instance, in GC-type cells, treatment increased the levels of the cyclin-dependent kinase inhibitors p27kip1 and p21waf1, while in some ABC-type cells, p27kip1 levels decreased. researchgate.net A decrease in cyclin D2 levels was observed in both types. researchgate.net

Furthermore, research in breast cancer models has uncovered a nonclassical signaling axis involving osteopontin (B1167477) (OPN) that can counteract the effects of this compound. nih.gov OPN was found to override the Hh inhibition, reversing the restored epithelial phenotype and robustly increasing the expression of multidrug resistance (MDR) proteins ABCB1 and ABCG2, even in the presence of this compound. nih.gov Conversely, silencing endogenous OPN enhanced the effects of this compound in reducing the expression of these MDR proteins, highlighting a pathway of resistance to Hh inhibitors. nih.gov

In ovarian cancer cells, this compound treatment suppressed cell migration and was associated with decreased mRNA expression of matrix metalloproteinase MT1-MMP and Vascular Endothelial Growth Factor (VEGF). researchgate.net It also led to a decrease in E-cadherin expression at both the protein and mRNA levels. researchgate.net

Table 2: Cross-Pathway Interactions of this compound
Cancer ModelInteracting Pathway/ProteinKey Molecular Changes Induced by this compoundObserved Cellular OutcomeReference
Diffuse Large B-Cell Lymphoma (GC Type)Cell CycleIncreased p27kip1 and p21waf1; Decreased cyclin D2G1 phase cell cycle arrest researchgate.net
Diffuse Large B-Cell Lymphoma (ABC Type)Apoptosis/Cell CycleDecreased p27kip1 and cyclin D2; Increased p21waf1Increased apoptosis researchgate.net
Breast CancerOsteopontin (OPN) SignalingDecreased ABCB1 and ABCG2 (effect is reversed by OPN)Reduced proliferation and MDR protein expression (counteracted by OPN) nih.gov
Ovarian CancerCell Migration/AdhesionDecreased mRNA of MT1-MMP and VEGF; Decreased E-cadherinSuppression of cell migration and altered cell morphology researchgate.net
Pancreatic CancerChemotherapy (Gemcitabine)Downregulation of SNAIL; Upregulation of E-CADHERINComplete suppression of primary tumor size in combination with gemcitabine mdpi.com

Cellular and Biological Activities of Cyclopamine Kaad in Preclinical Studies

Research on Inhibition of Cell Proliferation and DNA Synthesis

Cyclopamine-KAAD has demonstrated notable anti-proliferative effects across various cancer cell types in preclinical models. Its primary mechanism involves the inhibition of the Hedgehog (Hh) signaling pathway, a critical regulator of cell growth. cancer-research-network.com

Studies on glioblastoma multiforme (GBM) have also shown that Hedgehog pathway blockade by cyclopamine (B1684311) resulted in a 40%–60% reduction in the growth of adherent glioma lines that highly express the Hh pathway target, Gli1. nih.gov Furthermore, long-term treatment of breast cancer cells with cyclopamine over 10 days significantly decreased cell proliferation. nih.gov

Table 1: Effect of this compound on Cell Cycle Distribution in DLBCL Cells

Cell Line Treatment % of Cells in G1 Phase % of Cells in S Phase
DOHH2 Control 58.3% 26.8%
DOHH2 5 µM this compound 75.3% 15.3%
DOHH2 10 µM this compound 83.3% 4.0%

Data from a study on the effects of this compound on DLBCL cells after 48 hours of treatment. researchgate.net

Studies on Attenuation of Cell Migration and Invasion

A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. mayo.edu Preclinical research has shown that this compound can effectively inhibit these processes.

In colorectal cancer cells, both cyclopamine and its more potent analogue, KAAD-cyclopamine, were found to significantly inhibit the invasion of SW480 cells through a Matrigel™-coated transwell filter. nih.gov This indicates a reduction in the cells' ability to degrade and move through the extracellular matrix, a key step in metastasis. mayo.edunih.gov

Similarly, in ovarian cancer cells (SKOV3), treatment with KAAD-cyclopamine suppressed cell migration in a wound-healing assay. researchgate.net This inhibition of migration was accompanied by a decrease in the mRNA expression of matrix metalloproteinase 1 (MT1-MMP) and vascular endothelial growth factor (VEGF), both of which are crucial for invasion and angiogenesis. researchgate.net Furthermore, studies on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that cyclopamine vigorously inhibited their ability to invade through a filter coated with Matrigel. nih.gov

Table 2: Inhibition of Colorectal Cancer Cell Invasion by Cyclopamine and KAAD-cyclopamine

Cell Line Treatment Percentage Invasion
SW480 Vehicle Control ~100%
SW480 5 µM Cyclopamine Significantly reduced (p ≤ 0.001)
SW480 1 µM KAAD-cyclopamine Significantly reduced (p ≤ 0.001)

Results from a Matrigel™-coated transwell filter assay after 24 hours of treatment. nih.gov

Investigations into Induction of Apoptosis and Programmed Cell Death

This compound has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cells. nih.gov This is a key mechanism contributing to its anti-cancer activity.

In DLBCL cells of the activated B-cell (ABC) type, such as OCI-LY3 and OCI-LY10, treatment with this compound for 48 hours resulted in a concentration-dependent increase in the percentage of cells in the sub-G1 phase, which is indicative of apoptosis. researchgate.net For instance, in OCI-LY10 cells, 10 µM of this compound increased the sub-G1 population from 39.5% to 70.2%. researchgate.net

Furthermore, in breast cancer cell lines, cyclopamine was found to induce apoptosis in sensitive cells. nih.gov Studies on malignant glioma cells revealed that while this compound alone did not induce significant cytotoxicity, its combination with other agents could trigger rapid apoptosis. nih.gov In basal cell carcinoma cells, cyclopamine was also shown to induce apoptosis. aacrjournals.org

Research on Differentiation Processes Modulation

The modulation of cell differentiation is another important biological activity of this compound. By inhibiting the Hedgehog pathway, which is crucial for maintaining stem-like characteristics in some cancer cells, this compound can promote a more differentiated state. cancer-research-network.comnih.gov

In glioblastoma multiforme (GBM), treatment with cyclopamine was found to deplete the population of cancer stem-like cells. nih.gov When GBM-derived neurospheres were treated with cyclopamine, the formation of new neurospheres was prevented, suggesting that the clonogenic cancer stem cells had been depleted. nih.gov This is significant as these stem-like cells are often resistant to conventional therapies and are thought to drive tumor recurrence. nih.gov

In ovarian cancer cells (SKOV3), treatment with KAAD-cyclopamine induced a morphological change from cohesive sheets of roundish epithelioid cells to scattered small primitive cells. researchgate.net This was associated with a decreased expression of markers such as calretinin, E-cadherin, and cytokeratin 7, indicating a shift in the differentiation state of the cells. researchgate.net

Sensitization of Cells to Other Pro-Apoptotic Stimuli

A significant finding in preclinical studies is the ability of this compound to sensitize cancer cells to other apoptosis-inducing agents, particularly TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand). nih.govresearchgate.netnih.gov Many cancer cells are resistant to TRAIL-induced apoptosis. nih.govresearchgate.netd-nb.info

In malignant glioma cells, which are often TRAIL-resistant, co-treatment with this compound and TRAIL was shown to induce rapid apoptosis. nih.govresearchgate.net This effect was not observed in normal human astrocytes, suggesting a degree of cancer cell specificity. nih.gov The mechanism behind this sensitization involves the upregulation of death receptors DR4 and DR5 on the cell surface, making the cells more susceptible to TRAIL. nih.gov

Similar sensitizing effects have been observed in TRAIL-resistant gastric cancer cells. nih.gov Cyclopamine was found to increase the expression of DR5, thereby sensitizing these cells to TRAIL-induced apoptosis. nih.gov

Table 3: Effect of this compound on TRAIL-Mediated Apoptosis in Malignant Glioma Cells

Cell Treatment Apoptosis Induction
TRAIL alone No significant cytotoxicity
KAAD-cyclopamine alone No significant cytotoxicity
KAAD-cyclopamine + TRAIL Rapid apoptosis in TRAIL-resistant cells

Findings from studies on TRAIL-resistant malignant glioma cell lines and primary cultures. nih.govresearchgate.net

Differential Regulation of Gene and Protein Expression Profiles

The cellular effects of this compound are underpinned by significant changes in gene and protein expression. These changes are a direct consequence of inhibiting the Hedgehog signaling pathway, which ultimately regulates the activity of Gli transcription factors.

In DLBCL cells, this compound treatment led to increased levels of the cell cycle inhibitors p27kip1 and p21waf1 in the GC type, while the levels of these proteins decreased in the ABC type. researchgate.net Cyclin D2 levels, however, were decreased in all tested DLBCL cell lines. researchgate.net

In the context of sensitizing glioma cells to TRAIL, this compound was found to upregulate the expression of death receptors DR4 and DR5, while downregulating the anti-apoptotic proteins Bcl-2 and c-FLIP. nih.gov

Furthermore, in colorectal cancer cells, cyclopamine treatment induced the expression of E-cadherin, a tumor suppressor involved in cell-cell adhesion, and downregulated EMT-associated transcription factors. nih.gov In breast cancer cells, cyclopamine inhibited the expression of NF-κB, MMP2, and MMP9, proteins associated with invasion and metastasis. nih.gov In ovarian cancer cells, a decrease in the mRNA expression of MT1-MMP and VEGF was observed following treatment with KAAD-cyclopamine. researchgate.net

Table 4: Key Genes and Proteins Regulated by this compound in Preclinical Studies

Cellular Process Upregulated Downregulated Cell Type(s)
Cell Cycle p27kip1, p21waf1 Cyclin D2 DLBCL (GC type) researchgate.net
Apoptosis DR4, DR5 Bcl-2, c-FLIP, Survivin Malignant Glioma, Gastric Cancer nih.govnih.gov
Migration/Invasion E-cadherin MT1-MMP, VEGF, NF-κB, MMP2, MMP9, Snail, Vimentin Colorectal, Ovarian, Breast Cancer nih.govnih.govresearchgate.net
Differentiation - Calretinin, Cytokeratin 7 Ovarian Cancer researchgate.net

Methodological Approaches and Experimental Models in Cyclopamine Kaad Research

In Vitro Cell-Based Assay Systems for Hedgehog Pathway Activity

A cornerstone of Cyclopamine-KAAD research is the use of cell-based assays designed to measure the activity of the Hedgehog signaling pathway. These systems provide a controlled environment to quantify the inhibitory effects of the compound on key components of this critical signaling cascade.

Reporter Gene Assays (e.g., Shh-LIGHT2)

Reporter gene assays are fundamental tools for quantifying the transcriptional output of the Hedgehog signaling pathway. The Shh-LIGHT2 cell line is a widely used and powerful model for this purpose. These cells, derived from NIH/3T3 mouse fibroblasts, are stably transfected with a Gli-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase for normalization. Activation of the Hh pathway leads to the activation of Gli transcription factors, which in turn drive the expression of the firefly luciferase gene. The resulting light emission can be measured with a luminometer, providing a quantitative readout of pathway activity.

In the context of this compound, these assays are instrumental in determining the compound's inhibitory potency. For instance, studies have demonstrated that this compound can potently suppress both the activity induced by the Sonic Hedgehog (Shh) ligand and the constitutive activity resulting from mutations in Smoothened (Smo). A key finding from these assays is the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound, which has been reported to be approximately 20 nM in the Shh-LIGHT2 assay, highlighting its high potency as a Hedgehog signaling inhibitor. merckmillipore.com

Cell LineReporter SystemApplication in this compound ResearchKey Findings
Shh-LIGHT2 Gli-responsive firefly luciferase; constitutive Renilla luciferaseQuantifying the inhibitory effect of this compound on Hedgehog pathway activation.Determined the IC₅₀ of this compound to be ~20 nM. merckmillipore.com
p2Ptch-/- cells Endogenous Hh pathway activation due to Ptch mutationAssessing the inhibitory activity of this compound in a model of ligand-independent pathway activation.Demonstrated an IC₅₀ of 50 nM for this compound. merckmillipore.com
SmoA1-LIGHT cells Constitutive Hh pathway activation due to SmoA1 mutationEvaluating the ability of this compound to inhibit a constitutively active form of Smoothened.Showed an IC₅₀ of 500 nM for this compound. merckmillipore.com

Competitive Binding Assays (e.g., BODIPY-Cyclopamine)

To investigate the direct interaction of this compound with its molecular target, Smoothened (Smo), competitive binding assays are employed. These assays often utilize a fluorescently labeled version of cyclopamine (B1684311), such as BODIPY-cyclopamine. This fluorescent probe binds to Smoothened, and its binding can be detected and quantified.

In these experiments, cells expressing the Smoothened receptor, such as transiently transfected COS-1 cells or HEK293 cells, are incubated with BODIPY-cyclopamine in the presence of varying concentrations of an unlabeled competitor, like this compound. nih.govbiorxiv.org If the unlabeled compound binds to the same site on Smoothened, it will displace the fluorescent probe, leading to a decrease in the fluorescence signal. This reduction in fluorescence is proportional to the binding affinity of the competitor.

These assays have been crucial in confirming that this compound directly targets Smoothened. nih.govpnas.org Furthermore, a more advanced technique, the NanoBRET (Bioluminescence Resonance Energy Transfer)-based binding assay, has been developed for real-time analysis of ligand binding in living HEK293 cells. biorxiv.orgnih.gov This method uses a nanoluciferase-tagged Smoothened and BODIPY-cyclopamine to monitor the interaction, with this compound being used as a competitive ligand. biorxiv.orgnih.gov

Assay TypeCell LineKey ReagentsPrincipleResearch Finding with this compound
Fluorescence-based Competitive Binding COS-1 cells expressing SmoBODIPY-cyclopamine, this compoundThis compound competes with BODIPY-cyclopamine for binding to the Smoothened receptor, reducing the fluorescent signal.Demonstrated that this compound effectively inhibits the binding of BODIPY-cyclopamine to Smoothened-expressing cells. nih.gov
NanoBRET Competitive Binding HEK293 cellsNanoluciferase-tagged Smo, BODIPY-cyclopamine, this compoundThis compound competes with BODIPY-cyclopamine for binding to Nluc-SMO, disrupting the energy transfer and reducing the BRET signal.Utilized as a competitive inverse agonist in a high-throughput assay to study ligand-receptor interactions in real-time. biorxiv.orgnih.gov

Cell Viability and Proliferation Assays (e.g., BrdU, MTT, Cell Counting)

A critical aspect of evaluating the anti-cancer potential of this compound is assessing its impact on cell viability and proliferation. Several assays are commonly used for this purpose.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. researchgate.netresearchgate.netnih.gov Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which can be solubilized and quantified by spectrophotometry. nih.gov A decrease in the formazan concentration following treatment with this compound indicates a reduction in cell viability. For example, studies have shown that cyclopamine can inhibit the proliferation of prostate cancer cells (DU145) and ovarian teratoma-derived cells in a dose-dependent manner as measured by the MTT assay. researchgate.netnih.gov

The BrdU (5-bromo-2'-deoxyuridine) assay directly measures DNA synthesis, a hallmark of cell proliferation. nih.govbio-rad-antibodies.com BrdU is a synthetic analog of thymidine (B127349) that gets incorporated into newly synthesized DNA. nih.govbio-rad-antibodies.com Cells that have incorporated BrdU can then be detected using specific antibodies. nih.gov

Direct cell counting , often combined with a viability dye like trypan blue, provides a straightforward method to determine the number of viable and non-viable cells in a population after treatment. Studies have used this method alongside the MTT assay to confirm the inhibitory effect of cyclopamine on the proliferation of stromal and epithelial cells. researchgate.net

AssayPrincipleCell Line ExampleResearch Finding with Cyclopamine/KAAD-Cyclopamine
MTT Assay Measures metabolic activity through the reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells. nih.govDU145 (prostate cancer)Cyclopamine inhibited cell proliferation in a time- and dose-dependent manner. nih.gov
MTT Assay Measures metabolic activity. nih.govPrimary cultures from ovarian teratoma, SkOv-3 (ovarian cancer)Cyclopamine treatment decreased cell proliferation compared to non-treated cells. researchgate.net
Cell Counting Direct enumeration of cells, often using a dye like trypan blue to exclude non-viable cells.Stromal and epithelial cells from benign prostatic hyperplasia (BPH) models.Confirmed the findings of the MTT assay, showing that cyclopamine repressed epithelial and stromal cell proliferation. researchgate.net
Antiproliferative Activity General assessment of the inhibition of cell growth.Hepatocellular carcinoma cell linesKAAD-cyclopamine exhibited selective antiproliferative activity.

Cell Motility and Invasion Assays (e.g., Wound Healing, Matrigel Invasion)

The ability of cancer cells to migrate and invade surrounding tissues is a key driver of metastasis. Assays that model these processes are crucial for evaluating the therapeutic potential of this compound.

The wound healing assay , also known as the scratch assay, is a simple and widely used method to study collective cell migration. nih.govnih.gov A "wound" or "scratch" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time. nih.gov Inhibition of wound closure by this compound indicates an anti-migratory effect. For instance, KAAD-cyclopamine has been shown to suppress the migration of SKOV3 ovarian cancer cells in a wound-healing assay. researchgate.net

The Matrigel invasion assay , a modified Boyden chamber assay, is used to assess the invasive capacity of cells. nih.govnih.gov Cells are seeded in the upper chamber of a transwell insert that is coated with a layer of Matrigel, a reconstituted basement membrane matrix. The lower chamber contains a chemoattractant. To invade, cells must actively degrade the Matrigel barrier and migrate towards the chemoattractant. A reduction in the number of cells that have migrated to the lower chamber after treatment with this compound demonstrates its anti-invasive properties. In SW480 colorectal cancer cells, both cyclopamine and KAAD-cyclopamine have been found to significantly inhibit invasion through Matrigel. nih.gov

AssayPrincipleCell Line ExampleResearch Finding with Cyclopamine/KAAD-Cyclopamine
Wound Healing Assay Measures the rate of collective cell migration into a created gap in a cell monolayer. nih.govSKOV3 (ovarian cancer)KAAD-cyclopamine treatment led to the suppression of cell migration. researchgate.net
Matrigel Invasion Assay Quantifies the ability of cells to degrade and migrate through a basement membrane-like matrix toward a chemoattractant. nih.govnih.govSW480 (colorectal cancer)Both cyclopamine and KAAD-cyclopamine significantly inhibited the invasion of cells into Matrigel. nih.gov
Wound Healing Assay Measures collective cell migration. nih.gov5637 and T24 (bladder cancer)Cyclopamine inhibited wound closure in these cell lines. researchgate.net

Apoptosis Detection Assays (e.g., Annexin V-FITC/PI)

Inducing apoptosis, or programmed cell death, is a key mechanism of many anti-cancer therapies. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and quantify apoptosis. kumc.edubdbiosciences.com

The assay is based on the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. kumc.edu Annexin V, a protein with a high affinity for PS, is conjugated to a green fluorescent dye (FITC). kumc.edu Therefore, cells in early apoptosis will stain positive for Annexin V-FITC. Propidium Iodide (PI) is a red fluorescent nuclear stain that is unable to cross the intact membrane of live or early apoptotic cells. bdbiosciences.com However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus. bdbiosciences.com

By using both stains simultaneously, it is possible to distinguish between different cell populations:

Viable cells: Annexin V-negative and PI-negative

Early apoptotic cells: Annexin V-positive and PI-negative

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

This assay has been used to demonstrate that cyclopamine can induce apoptosis. For example, in MS1 cells, treatment with cyclopamine led to an increase in the percentage of both early and late apoptotic cells. researchgate.net

AssayPrincipleCell Line ExampleResearch Finding with Cyclopamine
Annexin V-FITC/PI Staining Detects the externalization of phosphatidylserine (PS) by fluorescently labeled Annexin V in early apoptotic cells and compromised membrane integrity by PI staining in late apoptotic/necrotic cells. kumc.edubdbiosciences.comMS1 (endothelial)Cyclopamine treatment increased the percentage of cells in both early and late apoptosis. researchgate.net

Molecular Expression Analysis (e.g., qRT-PCR, Western Blot, Immunofluorescence)

To understand the molecular mechanisms by which this compound inhibits the Hedgehog pathway, it is essential to analyze its effects on the expression of key pathway components and downstream target genes.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a sensitive technique used to measure the messenger RNA (mRNA) levels of specific genes. This method allows researchers to determine if this compound affects the transcription of Hh pathway genes such as GLI1, PTCH1, and SMO. Studies have shown that cyclopamine treatment can down-regulate the expression of Shh downstream genes and markers of epithelial-mesenchymal transition (EMT) in HCT-116 colon cancer spheres. nih.gov In IMGE-5 cells, cyclopamine was found to decrease the mRNA expression of Smo and Gli1. researchgate.net

Western Blotting is used to detect and quantify the levels of specific proteins. Following treatment with this compound, cell lysates are prepared, proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest, such as GLI1 and PTCH1. researchgate.netresearchgate.net This technique has been used to confirm at the protein level the down-regulation of Hh pathway targets in response to cyclopamine in various cancer cell lines. nih.govbiorxiv.org

Immunofluorescence is a technique that uses fluorescently labeled antibodies to visualize the subcellular localization of specific proteins within cells. This method has been instrumental in demonstrating the effect of this compound on the trafficking of Smoothened. For example, in cells expressing a constitutively active and endoplasmic reticulum (ER)-retained mutant of Smoothened (SmoA1), treatment with KAAD-cyclopamine was shown to reverse this retention, promoting the exit of SmoA1 from the ER. nih.gov This finding suggests that the binding of KAAD-cyclopamine induces a conformational change in the Smoothened protein. nih.gov

AssayPrincipleCell Line/Model ExampleResearch Finding with Cyclopamine/KAAD-Cyclopamine
qRT-PCR Measures the quantity of specific mRNA transcripts to determine gene expression levels.HCT-116 (colon cancer) spheresCyclopamine treatment down-regulated the expression of stemness markers, Shh downstream genes, and EMT markers. nih.gov
qRT-PCR Measures gene expression levels.IMGE-5 (gastric epithelial) cellsCyclopamine decreased the mRNA expression of Smo and Gli1. researchgate.net
Western Blot Detects and quantifies specific proteins using antibodies.Various cancer cell lines (e.g., breast cancer, glioblastoma)Cyclopamine treatment reduced the protein levels of GLI1 and its downstream targets like Bcl-2 and cyclin D1. nih.govbiorxiv.org
Western Blot Detects protein levels.Benign prostatic hyperplasia (BPH) rat modelCyclopamine treatment decreased the protein levels of Shh, Ptch1, and Gli1. researchgate.net
Immunofluorescence Visualizes the subcellular localization of proteins using fluorescently labeled antibodies.C3H/10T1/2 cells expressing SmoA1-GFPKAAD-cyclopamine reversed the ER retention of the mutant SmoA1 protein, indicating a binding-induced conformational change. nih.gov

Advanced Binding and Kinetic Assays (e.g., NanoBRET)

To precisely characterize the interaction between this compound and its molecular target, SMO, researchers have employed advanced binding and kinetic assays. These methods provide quantitative data on binding affinity, specificity, and the dynamics of the drug-receptor interaction in real-time and in living cells.

One of the key technologies utilized is the NanoLuc® Bioluminescence Resonance Energy Transfer (NanoBRET) assay. nih.gov This technology measures the interaction between a target protein fused to a NanoLuc® luciferase and a fluorescently labeled ligand. promega.com In the context of this compound research, a NanoBRET-based binding assay was developed for SMO, where SMO is tagged with Nanoluciferase (Nluc). nih.govbiorxiv.org The binding of a fluorescent cyclopamine derivative, BODIPY-cyclopamine, to the Nluc-SMO fusion protein results in energy transfer, which can be quantified. nih.govbiorxiv.org

This assay allows for competition binding experiments to determine the affinity of unlabeled ligands like this compound. nih.gov By competing with BODIPY-cyclopamine for binding to SMO, this compound causes a dose-dependent decrease in the BRET signal, which allows for the calculation of its binding affinity. nih.gov Studies using this method have established it as a sensitive and reliable platform for assessing ligand binding to SMO in living HEK293 cells, offering advantages over traditional fluorescence-based assays. nih.govbiorxiv.org The NanoBRET system is sensitive enough to distinguish between different binding sites on the SMO receptor. nih.govbiorxiv.org

Prior to the development of NanoBRET assays, researchers used other innovative techniques. Photoaffinity labeling, using a photo-reactive derivative of cyclopamine (PA-cyclopamine), demonstrated that cyclopamine and its analogs bind directly to the heptahelical bundle of the SMO protein. nih.gov The specificity of this interaction was confirmed by showing that this compound could compete with PA-cyclopamine for binding to SMO in a concentration-dependent manner that mirrored its biological activity. nih.gov

Furthermore, binding assays using fluorescent derivatives like BODIPY-cyclopamine in flow cytometry have been instrumental. These studies showed that BODIPY-cyclopamine specifically binds to cells expressing SMO, and this binding is competitively inhibited by this compound. nih.gov Such experiments allowed for the determination of the apparent dissociation constant (KD) for this compound, which was found to be comparable to its IC₅₀ for inhibiting Hedgehog pathway signaling, reinforcing the direct link between SMO binding and pathway inhibition. nih.gov These assays also revealed that this compound binding is not impacted by mutations in the deep binding pocket of SMO, providing insights into its specific binding mode where its long-chain substitution extends out of the 7-transmembrane cavity. nih.gov

Assay TypeKey PrincipleInformation ObtainedReference
NanoBRETBioluminescence resonance energy transfer between Nluc-SMO and a fluorescent ligand.Real-time ligand binding, kinetic analysis, and competitive binding affinity (e.g., for this compound) in living cells. nih.govbiorxiv.org
Photoaffinity LabelingCovalent cross-linking of a photo-reactive cyclopamine derivative to its target upon UV light exposure.Demonstrated direct binding of cyclopamine analogs to the SMO heptahelical bundle. nih.gov
Fluorescent Ligand Binding (Flow Cytometry)Quantification of fluorescent cyclopamine derivative (BODIPY-cyclopamine) binding to cells expressing SMO.Specificity of binding to SMO and determination of apparent dissociation constant (KD) through competition with this compound. nih.gov

Application in Diverse In Vitro Cellular Models

The biological effects of this compound have been extensively studied across a range of in vitro cellular models. These models are essential for understanding the compound's cell-type-specific effects, its impact on cancer cell viability and signaling pathways, and its influence on stem cell differentiation.

This compound has been evaluated in numerous carcinoma cell lines where the Hedgehog signaling pathway is often aberrantly activated.

Hepatocellular Carcinoma (HCC): In HCC cell lines such as Hep3B, Huh7, and PLC/PRF/5, which show evidence of Hedgehog signaling, this compound treatment has been shown to decrease the expression of the target gene Gli1, inhibit cell growth, and induce apoptosis. oup.com Notably, different HCC cell lines exhibit variable sensitivity to the compound. oup.comresearchgate.net For instance, PLC cells underwent apoptosis after 8 hours of treatment, whereas Huh7 cells required 36 hours for a similar effect, which may be due to other underlying genetic differences in the cell lines. oup.com

Glioma: In malignant glioma cell lines, which are often resistant to conventional therapies, this compound has shown significant effects. While single-agent treatment did not induce cytotoxicity, combining this compound with TRAIL (Tumour necrosis factor-related apoptosis-inducing ligand) led to rapid apoptosis in TRAIL-resistant glioma cells. nih.gov This effect was attributed to the upregulation of death receptors and downregulation of anti-apoptotic proteins. nih.gov In other studies on glioblastoma (GBM) cell lines like U87-MG and A172, which have high baseline levels of Gli1, cyclopamine treatment reduced cell growth by 40-60%. unimi.itnih.gov It also sensitized glioblastoma cells to the chemotherapeutic agent temozolomide. biorxiv.org

Ovarian Cancer: The Hedgehog pathway is implicated in ovarian cancer progression. researchgate.netresearchgate.net In the SKOV3 human ovarian cancer cell line, cyclopamine was found to suppress cell proliferation and induce apoptosis. nih.gov

Basal Cell Carcinoma (BCC): The Hedgehog pathway is a key driver of BCC. nih.gov In the murine BCC cell line ASZ001, which has constitutive Hedgehog pathway activation, treatment with this compound for 12 hours reduced the levels of Hh target genes Gli1 and Hip by 70%, confirming its ability to inhibit the pathway in these cells and subsequently reduce cell viability. researchgate.netnih.gov

Carcinoma TypeCell Line(s)Observed Effects of Cyclopamine/KAAD-CyclopamineReference
HepatocellularHep3B, Huh7, PLC/PRF/5Inhibits cell growth, induces apoptosis, decreases Gli1 expression. oup.comresearchgate.net
GliomaVarious human glioblastoma lines (e.g., U87-MG, A172)Sensitizes cells to TRAIL-induced apoptosis; reduces growth in high-Gli1 lines; depletes cancer stem-like cells. nih.govunimi.itnih.gov
OvarianSKOV3Reduces cell proliferation and induces apoptosis. nih.gov
Basal CellASZ001 (murine)Inhibits Hh pathway (reduces Gli1, Hip), decreases cell viability. researchgate.net

The Hedgehog pathway plays a critical role in embryonic development and stem cell regulation, making these models important for studying the effects of its inhibitors. cancer-research-network.comstemcell.com Research using mesenchymal stem cells (MSCs) has investigated how this compound affects their differentiation potential. One study focused on the chondrogenic (cartilage-forming) differentiation of rabbit MSCs. mdpi.com The results showed that in the presence of cyclopamine, the levels of key cartilage matrix proteins, Collagen II and aggrecan, were significantly reduced. mdpi.com This indicates that inhibiting the Hedgehog pathway with cyclopamine interferes with the process of chondrogenesis in MSCs. mdpi.com

In the context of cancer, research has focused on cancer stem cells, a subpopulation within tumors responsible for growth and recurrence. In glioblastoma neurospheres, which are enriched for stem-like cells, cyclopamine treatment depleted the clonogenic cancer stem cells. nih.gov This was evidenced by the inability of treated cells to form new neurospheres and a significant reduction in the population of cells expressing stem-like markers. unimi.itnih.gov These findings suggest that this compound can specifically target the stem-like progenitor population within certain cancers.

Preclinical In Vivo Model Systems for Efficacy Studies

To evaluate the therapeutic efficacy of this compound in a more complex biological system, researchers utilize preclinical in vivo models. These animal models, primarily mice, allow for the assessment of the compound's ability to inhibit tumor growth and its effects on the tumor microenvironment.

Murine tumor allograft models involve the implantation of mouse-derived cancer cells into immunocompetent mice of the same strain. These models are valuable for studying the interaction between the drug, the tumor, and the host immune system. In the context of BCC, a genetic mouse model (Ptch1+/- mice) that spontaneously develops these tumors has been used. nih.gov Oral administration of cyclopamine to these mice was shown to block the growth of UV-induced BCCs by 50%, demonstrating the compound's efficacy and specificity for this Hedgehog-driven cancer. nih.gov Furthermore, murine BCC cell lines (ASZ, BSZ, CSZ) derived from such models have been used to confirm drug activity before moving into in vivo testing. nih.gov

Xenograft models involve the transplantation of human cancer cells or tissues into immunodeficient mice (e.g., nude or NOD/SCID mice). These models are widely used to test the efficacy of anticancer agents against human tumors.

Ovarian Cancer: In a study using NOD/SCID mice bearing serous ovarian cancer xenografts, daily administration of cyclopamine blocked tumor growth after 10 days. bioworld.com The combination of cyclopamine with conventional chemotherapy (paclitaxel and carboplatin) was found to be the most effective regimen, reducing tumor mass significantly more than either treatment alone. bioworld.com Another study using ovarian cancer xenografts confirmed that cyclopamine treatment could effectively decrease tumor size. nih.gov

Glioblastoma: The efficacy against cancer stem cells observed in vitro was validated in vivo. When human glioblastoma cells were pre-treated with cyclopamine before being implanted into the brains of athymic mice, they were no longer able to form tumors, indicating that the cancer stem cell population essential for tumor initiation had been eliminated. nih.govnih.gov

Pancreatic Cancer: Cyclopamine has been shown to block the formation of tumors from human pancreatic adenocarcinoma cells after they were transplanted into nude mice. cancer-research-network.com

Model TypeCancer TypeKey FindingsReference
Murine Allograft (Ptch1+/- mice)Basal Cell Carcinoma (BCC)Oral cyclopamine blocked the growth of UV-induced BCCs. nih.gov
Xenograft (NOD/SCID mice)Serous Ovarian CancerCyclopamine blocked tumor growth and acted synergistically with chemotherapy. bioworld.com
Xenograft (Athymic mice)GlioblastomaPre-treatment with cyclopamine eliminated the tumor-initiating capacity of cancer cells. nih.govnih.gov
Xenograft (Nude mice)Pancreatic AdenocarcinomaBlocked tumor formation after transplantation of human cancer cells. cancer-research-network.com

Genetically Engineered Mouse Models

Genetically engineered mouse models (GEMMs) are pivotal in elucidating the in vivo mechanisms of action and therapeutic potential of Hedgehog (Hh) pathway inhibitors like this compound. These models are designed with specific genetic modifications that either predispose them to diseases associated with aberrant Hh signaling, such as cancer, or allow for the tracking and manipulation of the pathway.

Researchers utilize GEMMs to study how this compound affects tumor progression and cellular processes in a systemic biological environment. For instance, in models of medulloblastoma and basal cell carcinoma, where the Hh pathway is often constitutively active, this compound has been used to probe the consequences of pathway inhibition. researchgate.netaacrjournals.org

Several specific GEMMs have been instrumental in this compound research:

Ptch1 Heterozygous (Ptch1+/-) Mice: These mice carry one inactivated copy of the Patched1 (Ptch1) gene, a key negative regulator of the Hh pathway. This genetic alteration leads to a predisposition for developing tumors, particularly basal cell carcinomas and medulloblastomas, due to constitutive activation of the Hh pathway. aacrjournals.org Studies using these mice have demonstrated the efficacy of Hh inhibitors in preventing tumor development. aacrjournals.org The mouse basal cell carcinoma cell line ASZ001, derived from these mice, has also been a crucial in vitro tool for mechanistic studies. aacrjournals.org

Rip1Tag2 Transgenic Mice: This model is engineered to express the SV40 T-antigen under the control of the rat insulin (B600854) promoter (Rip), leading to the development of pancreatic islet cell tumors. nih.gov Research in Rip1Tag2 mice treated with Hh inhibitors has shown reduced tumor volume and prolonged survival, highlighting the pathway's role in this type of cancer. nih.gov

Math1-Cre/Ptc fl/fl Mice: These mice are used to create conditional knockouts of the Patched gene specifically in granule neuron precursors in the cerebellum, driven by the Math1 promoter. This leads to the development of medulloblastoma. researchgate.net Research on neurospheres derived from these tumors has shown that this compound can reverse the glycolytic phenotype associated with the cancer. researchgate.net

Shh and Ihh Conditional Knockout Mice: Models such as ShhCre/Fl;Ihh–/Fl embryos have been used to study the role of Hh signaling in embryonic development. nih.gov In studies of the developing digestive tract, this compound was used in wild-type stomach explants to mimic the genetic knockout of Hh signaling, confirming its effect on downstream pathways like Notch. nih.gov

These models have been essential for preclinical evaluation, demonstrating that this compound is significantly more potent—reportedly 10 to 20 times more so—than its parent compound, cyclopamine, in vivo. mdpi.comencyclopedia.pub

Table 1: Examples of Genetically Engineered Mouse Models in this compound Research

Model Name Genetic Modification Primary Application/Disease Studied Key Findings with Cyclopamine/KAAD-Cyclopamine Reference
Ptch1+/- Heterozygous knockout of the Patched1 gene. Basal Cell Carcinoma (BCC) Cyclopamine prevents UVB-induced BCC development. KAAD-cyclopamine inhibits the Hh pathway and induces apoptosis in a BCC cell line derived from these mice. aacrjournals.org
Rip1Tag2 Expresses SV40 T-antigen under the rat insulin promoter. Pancreatic Islet Cell Tumors Cyclopamine treatment repressed tumor growth, reduced cell proliferation, increased apoptosis, and prolonged survival. nih.gov
Math1-Cre/Ptc fl/fl Conditional knockout of the Patched gene in cerebellar granule neuron precursors. Medulloblastoma (MB) This compound reverses the glycolytic phenotype in MB neurospheres and inhibits cell proliferation. researchgate.net
ShhCre/Fl;Ihh–/Fl Conditional knockout of Sonic hedgehog (Shh) and Indian hedgehog (Ihh) genes. Embryonic Gut Development Pharmacological inhibition with this compound in wild-type explants phenocopies genetic Hh pathway inhibition, leading to increased Notch signaling. nih.gov

Immunological Detection Methods for this compound

The detection and quantification of this compound in biological samples are crucial for pharmacokinetic and pharmacodynamic studies. Immunological methods, which leverage the high specificity of antibody-antigen interactions, are particularly well-suited for this purpose.

A key development in this area is a monoclonal antibody-based competitive inhibition enzyme-linked immunosorbent assay (ELISA). nih.govthieme-connect.com This assay was specifically designed to detect and measure cyclopamine and its derivatives, including the more soluble and potent KAAD-cyclopamine. nih.govthieme-connect.com The principle of this competitive ELISA involves the monoclonal antibody binding to either free this compound from a sample or to a cyclopamine conjugate immobilized on the assay plate. The signal generated is inversely proportional to the concentration of the compound in the sample.

This ELISA method has demonstrated high sensitivity, with limits of detection in the picogram range, making it suitable for analyzing samples with low concentrations of the compound. nih.govthieme-connect.com Specifically, the detection limit for 3-keto-N-aminoethyl aminocaproyl digyrocinnamoyl-cyclopamine (KAAD-cyclopamine) was reported to be 0.41 pg. nih.gov The assay has been successfully applied to measure cyclopamine levels in the sera of mice, validating its utility for in vivo research. nih.govthieme-connect.com The development of this rapid and sensitive screening tool facilitates the analysis of biological samples for the presence and levels of Hh inhibitors with therapeutic potential. nih.gov

In addition to ELISA, other immunological techniques have been employed in research involving this compound, primarily for studying its biological effects rather than for its direct detection. These include:

Flow Cytometry: This technique has been used to detect the binding of fluorescently labeled cyclopamine derivatives (e.g., BODIPY-cyclopamine) to cells expressing the Smoothened (Smo) receptor. nih.gov Competition assays using unlabeled KAAD-cyclopamine can confirm the specificity of this binding, providing a method to quantify the interaction between the inhibitor and its cellular target. nih.gov

Immunofluorescence and Immunohistochemistry: These methods are used to visualize the expression and localization of proteins within cells and tissues following treatment with this compound. For example, researchers use antibodies to detect changes in the expression of Hh pathway target genes (like Gli1) or markers for cell proliferation and apoptosis to understand the compound's mechanism of action. aacrjournals.orgnih.govnih.gov

Table 2: Immunological Methods in this compound Research

Method Application Principle Key Findings/Utility Reference
Competitive ELISA Detection and quantification of this compound in biological samples (e.g., sera). A monoclonal antibody competes for binding between free this compound in a sample and a cyclopamine conjugate on the plate. High sensitivity with a limit of detection of 0.41 pg for KAAD-cyclopamine. Enables rapid screening of samples. nih.govthieme-connect.com
Flow Cytometry Analysis of inhibitor-target binding at the cellular level. Measures the fluorescence of cells bound by a fluorescent cyclopamine derivative. Specificity is confirmed by competition with unlabeled KAAD-cyclopamine. Confirms direct binding of cyclopamine derivatives to the Smoothened (Smo) receptor on the cell surface. nih.gov
Immunofluorescence Visualization of protein expression and localization within cells. Uses antibodies labeled with fluorophores to detect specific target proteins (e.g., Hh pathway components, apoptosis markers). Used to show that KAAD-cyclopamine treatment alters the cellular localization and expression of key pathway proteins. nih.govnih.gov

Structure Activity Relationships and Development of Cyclopamine Kaad Analogues for Research

Comparative Efficacy and Potency Studies with Parent Cyclopamine (B1684311)

The derivatization of cyclopamine to create Cyclopamine-KAAD was a significant step forward in developing more potent Hedgehog (Hh) pathway inhibitors. This compound, a cell-permeable analogue, demonstrates substantially increased efficacy and potency compared to its parent compound. merckmillipore.comsigmaaldrich.com

Research indicates that this compound exhibits a 10- to 20-fold increase in biological potency over cyclopamine. bris.ac.uk This enhanced activity is reflected in its half-maximal inhibitory concentration (IC₅₀) values. In a Shh-LIGHT2 cell-based assay, which uses a Gli-dependent luciferase reporter to measure Hh pathway activation, this compound showed an IC₅₀ of 20 nM. nih.govmerckmillipore.comnih.gov This is significantly lower than the IC₅₀ of the parent cyclopamine, which is approximately 5 µM. nih.gov In other specific cell lines, such as p2Ptch-/- cells, the IC₅₀ for this compound was reported as 50 nM. merckmillipore.comsigmaaldrich.com

The addition of the 3-keto, N-aminoethyl aminocaproyl dihydrocinnamoyl (KAAD) functional group to the F-ring nitrogen of the cyclopamine structure is responsible for this marked increase in potency. researchgate.net This modification not only enhances its inhibitory effect but also improves its solubility, addressing one of the key limitations of the natural cyclopamine. bris.ac.uk The derivative was successfully used topically on basal cell carcinoma (BCC), verifying the rationale for using this class of molecules for cancer treatment, although further development of cyclopamine itself has been halted in favor of more potent and bioavailable derivatives. nih.gov

Comparative Potency of Cyclopamine and this compound

CompoundAssay / Cell LineIC₅₀ (Inhibitory Concentration)Reference
CyclopamineGeneral Potency~5 µM nih.gov
This compoundShh-LIGHT2 Assay20 nM nih.govmerckmillipore.comnih.gov
p2Ptch-/- Cells50 nM merckmillipore.comsigmaaldrich.com

Semisynthetic Approaches to this compound Derivatization

Given that a facile total synthesis for cyclopamine is not available, chemical modification of the natural product extracted from plant sources like Veratrum californicum is the primary route to its derivatives. bris.ac.uk The development of this compound is a key example of a successful semisynthetic strategy. researchgate.net

The synthesis of this compound starts with the natural cyclopamine molecule. The process involves a five-step chemical modification to attach the KAAD functional group. bris.ac.uk This group consists of a 3-keto, N-aminoethyl aminocaproyl dihydrocinnamoyl moiety. researchgate.net The attachment is made to the nitrogen atom within the F-ring of the cyclopamine scaffold. researchgate.net This derivatization was one of the first to yield an analogue with significantly improved solubility and a 10- to 20-fold increase in biological potency compared to the parent compound. bris.ac.uk The improved commercial availability and higher-yielding extraction methods for cyclopamine have been crucial in enabling the exploration of such semisynthetic derivatives. bris.ac.uk

Exploration of Modified Analogues and Their Biological Profiles

The success of this compound spurred further exploration into other semisynthetic analogues to identify compounds with even more desirable properties. nih.gov Research has focused on modifying various parts of the cyclopamine skeleton to enhance potency, stability, and oral bioavailability. nih.govacs.org

One approach involved the homologation of the acid-sensitive D-ring of cyclopamine. This was achieved through a sequence of chemoselective cyclopropanation and a stereoselective acid-catalyzed rearrangement. nih.gov Further modifications to the A/B-ring system, specifically converting the homoallylic alcohol to a conjugated ketone, led to the discovery of novel analogues with in vitro potency (EC₅₀) values ranging from 10 to 1000 nM and improved pharmaceutical properties. nih.gov

Another strategy focused on creating analogues with enhanced acid stability, a significant drawback of the parent cyclopamine which decomposes at low pH. nih.gov The synthesis of a carbacyclopamine analog, featuring an all-carbon E-ring, was designed to resist acid-catalyzed decomposition. beilstein-journals.org While this particular analog (carbacyclopamine 2) proved to be acid-stable, it did not show activity in inhibiting Gli1-dependent luciferase expression, highlighting the complexity of SAR in this class of compounds. beilstein-journals.org In contrast, the synthesis of analogues with exocyclic methylenes, such as bis-exo-cyclopamine 6, yielded a potent inhibitor that was 25 times more potent than cyclopamine and was also stable at a pH of 1. nih.gov These studies also revealed that a rigidly positioned nitrogen atom and the presence of the C21 methyl group are critical for both bioactivity and acid stability. nih.gov

Selected Modified Cyclopamine Analogues and Their Properties

Analogue Name/TypeKey Structural ModificationReported Biological Profile/PropertyReference
D-homocyclopamine enone (IPI-269609)D-ring homologation and A/B-ring oxidationEquipotent to cyclopamine; improved pharmaceutical properties. acs.org
Carbacyclopamine analog 2All-carbon E-ring and pyridine (B92270) F-ringShowed high acid stability but no biological activity was observed. beilstein-journals.org
Bis-exo-cyclopamine 6Exocyclic methylenes25-fold more potent than cyclopamine; stable at pH 1. nih.gov
Carbohydrate-cyclopamine conjugatesAttachment of various carbohydrate motifsOne derivative showed improved activity against a lung cancer cell line compared to cyclopamine. nih.gov

Rational Design Principles for Hedgehog Pathway Antagonists

The development of cyclopamine analogues like this compound has been guided by several rational design principles aimed at overcoming the limitations of the parent compound. The primary target for these antagonists is the seven-transmembrane G protein-coupled receptor (GPCR)-like protein, Smoothened (SMO). nih.govnih.gov

Key principles in the rational design of cyclopamine-based Hh pathway antagonists include:

Improving Potency and Binding Affinity: The core strategy is to modify the cyclopamine scaffold to enhance its binding to the SMO receptor. The addition of functional groups, as seen with the KAAD moiety, can significantly increase inhibitory potency by creating more favorable interactions within the SMO binding pocket. nih.govresearchgate.net

Enhancing Physicochemical Properties: A major drawback of cyclopamine is its poor solubility and acid lability, which limits its effectiveness. bris.ac.uknih.gov Design efforts focus on creating derivatives with improved water solubility and stability in acidic environments, which is crucial for potential oral bioavailability. nih.govacs.org The synthesis of D-homo-ring derivatives and acid-stable carbacyclopamine analogues exemplifies this principle. acs.orgbeilstein-journals.org

Targeting the SMO Receptor: The direct binding of cyclopamine to the heptahelical bundle of SMO is the established mechanism of action. nih.gov Therefore, rational design strategies are built upon preserving this interaction. Since SMO is a membrane protein, design strategies can draw from knowledge of other GPCR inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of different parts of the cyclopamine molecule—including the A/B, D, E, and F rings—is essential to understand which structural features are critical for activity. nih.govacs.org For instance, research has shown the necessity of a rigidly positioned nitrogen atom for bioactivity. nih.gov These SAR studies help to build predictive models for designing more effective inhibitors. beilstein-journals.org

These principles guide the ongoing effort to develop novel SMO inhibitors with superior drug-like properties for research and potential therapeutic applications. nih.govnih.gov

Current Challenges and Future Directions in Cyclopamine Kaad Academic Research

Considerations for Specificity and Off-Target Effects in Preclinical Studies

A primary challenge in the academic study of any chemical probe is ensuring its specificity to the intended target. Cyclopamine-KAAD is known to inhibit the Hh pathway by binding directly to the heptahelical bundle of the Smoothened (Smo) protein, a G-protein-coupled receptor. nih.gov This interaction prevents the downstream activation of the Gli family of transcription factors.

Research has established that this compound is a highly potent derivative, with studies reporting an IC₅₀ (half-maximal inhibitory concentration) of approximately 20 nM in Shh-LIGHT2 reporter assays. merckmillipore.comnih.gov Competitive binding experiments further demonstrate a high binding affinity, with a dissociation constant (Kᴅ) for KAAD-cyclopamine measured at 23 nM. nih.govnih.gov This high potency and direct binding to the transmembrane domain of Smo are key indicators of its specific antagonistic function. nih.govnih.gov

However, a significant consideration in preclinical research is the potential for off-target effects, which can confound experimental results. Studies using the parent compound, cyclopamine (B1684311), have revealed a novel off-target function where it induces apoptosis through a mechanism independent of Smo inhibition. nih.gov This alternative pathway involves the induction of nitric oxide-dependent neutral sphingomyelinase 2 (nSMase2) and subsequent ceramide generation, which contributes to caspase-3-dependent mitochondrial apoptosis in medulloblastoma cells. nih.gov This finding underscores the critical need for researchers to design experiments with appropriate controls to distinguish between on-target Hh pathway inhibition and potential off-target effects.

Further complexity arises from evidence suggesting that the binding location of cyclopamine on the Smo receptor can determine its function. nih.gov While binding to the transmembrane domain (TMD) results in antagonism (inhibition), computational models and experiments on mutated receptors suggest that binding to the Cysteine-Rich Domain (CRD) could potentially facilitate receptor activation, making it a partial agonist. nih.gov Although KAAD-cyclopamine's strong inhibitory effect is linked to its preferential binding at the TMD site, this dual potential of the parent molecule highlights the intricate nature of its interaction with Smo and the importance of precise molecular characterization in research. nih.gov

ParameterValueAssay/Cell LineReference
IC₅₀ ~20 nMShh-LIGHT2 assay merckmillipore.comnih.gov
IC₅₀ ~50 nMp2Ptch-/- cells merckmillipore.com
IC₅₀ ~500 nMSmoA1-LIGHT cells merckmillipore.com
Kᴅ ~23 nMCompetitive binding vs. BODIPY-cyclopamine nih.govnih.gov
Off-Target Mechanism nSMase2/Ceramide InductionDaoy Medulloblastoma Cells nih.gov

Selection and Validation of Relevant Experimental Models for Hh Pathway Dysregulation

The selection of appropriate experimental models is fundamental to the relevance and translatability of this compound research. The choice of model depends heavily on the research question, whether it involves studying the fundamental mechanism of Hh inhibition or its effects in a specific disease context.

A variety of in vitro models have been employed in this compound and cyclopamine research:

Fibroblast and Kidney Cell Lines (e.g., C3H/10T1/2, COS-1): These models are often used for fundamental biochemical and cell biology studies, such as demonstrating the direct binding of cyclopamine derivatives to the Smo receptor and observing changes in Smo protein localization and glycosylation upon treatment. nih.gov

Cancer Cell Lines with Aberrant Hh Signaling: Many studies use cancer cell lines where the Hh pathway is known to be dysregulated. Examples include:

Medulloblastoma (e.g., Daoy cells): Used to investigate both on-target and off-target effects of Hh inhibitors. nih.gov

Glioblastoma (e.g., U87-MG, HSR-GBM1): Employed to study the impact of Hh inhibition on cancer stem-like cells and tumor growth. nih.gov

Ovarian Cancer (e.g., SKOV3): Utilized to assess the effect of KAAD-cyclopamine on cell migration and differentiation markers. researchgate.net

Breast Cancer (e.g., MCF-7, MDA-MB-231): Used to explore the anti-proliferative effects of cyclopamine and its interaction with other signaling pathways. nih.gov

The validation of these models is a critical step. This involves confirming that the Hh pathway is active and that its inhibition by this compound leads to measurable downstream effects, such as a reduction in the expression of the target gene Gli1. nih.gov For cancer studies, the relevance of the model is enhanced if it recapitulates the specific genetic context of the human disease, such as mutations in PTCH or SMO.

Experimental ModelCell TypeResearch ApplicationReference
C3H/10T1/2 Mouse Embryo FibroblastSmo localization and glycosylation studies nih.gov
COS-1 Monkey Kidney FibroblastSmo binding assays nih.gov
Daoy Human MedulloblastomaInvestigation of on- and off-target effects nih.gov
U87-MG Human GlioblastomaHh reporter assays, growth inhibition nih.gov
HSR-GBM1 Human Glioblastoma NeurospheresCancer stem cell and tumor engraftment studies nih.gov
SKOV3 Human Ovarian CancerCell migration and differentiation assays researchgate.net
MCF-7 & MDA-MB-231 Human Breast CancerProliferation, invasion, and pathway crosstalk studies nih.gov

Methodological Reproducibility and Rigor in this compound Research

The broader scientific community has placed an increasing focus on improving methodological rigor and reproducibility in preclinical research, and studies involving this compound are no exception. nih.govnih.gov The ability of independent laboratories to reproduce published findings is a cornerstone of scientific progress. nih.gov For research on a specific chemical compound, several factors are critical for ensuring rigor.

Transparency in Reporting: A key aspect of reproducibility is the complete and transparent reporting of methods. nih.gov For this compound studies, this includes:

Compound Purity and Source: Clearly stating the source and purity of the this compound used, as impurities can lead to confounding results.

Experimental Conditions: Detailing the precise concentrations used, treatment duration, and the composition of cell culture media (e.g., serum percentage), as these can significantly influence outcomes. nih.gov

Cell Line Authentication: Verifying the identity of cell lines and regularly testing for mycoplasma contamination.

Detailed Protocols: Providing comprehensive descriptions of assays, such as the specific parameters for a reporter assay or a binding study, to allow for accurate replication. psu.edu

Rigorous Experimental Design: A robust study design is essential. This involves the use of appropriate controls, such as a vehicle control (e.g., DMSO) and, ideally, a structurally related but inactive compound (like tomatidine (B1681339) in some Hh pathway studies) to control for non-specific chemical effects. researchgate.net Furthermore, avoiding investigator bias through methods like blinding and randomization, especially in animal studies, is crucial for the integrity of the results. nih.govnih.gov

The challenge lies in the consistent implementation of these principles across all published research. Initiatives and guidelines from funding agencies and journals aim to enhance transparency and rigor by encouraging detailed reporting and data sharing, which are vital for validating and building upon the findings in this compound research. nih.govresearchgate.netresearchgate.net

Elucidation of Comprehensive Pharmacodynamic Biomarkers in Research Models

Pharmacodynamic (PD) biomarkers are essential tools in preclinical research to confirm that a compound is engaging its target and eliciting a biological response. nih.gov For this compound, the elucidation of a comprehensive set of PD biomarkers allows researchers to monitor the extent and duration of Hh pathway inhibition in their experimental models.

The most direct PD biomarker for this compound is the modulation of its target, Smo. Research has shown that treatment can alter the subcellular localization and glycosylation state of the Smo protein. nih.gov However, monitoring the expression of downstream target genes of the Hh pathway is a more common and practical approach.

Key pharmacodynamic biomarkers for Hh pathway inhibition by this compound include:

Gli1 Expression: The transcription factor Gli1 is itself a target of the Hh pathway, and its mRNA level is a reliable and frequently used biomarker for pathway activity. A significant reduction in Gli1 expression following treatment provides strong evidence of on-target activity. nih.gov

Other Downstream Targets: Beyond Gli1, inhibition of the Hh pathway affects a suite of other genes involved in cell proliferation, invasion, and differentiation. Studies have identified changes in the expression of molecules such as Matrix Metalloproteinase-1 (MT1-MMP), Vascular Endothelial Growth Factor (VEGF), and E-cadherin in ovarian cancer cells treated with KAAD-cyclopamine. researchgate.net In breast cancer models, cyclopamine treatment has been shown to affect levels of Cyclin D1, NF-κB, MMP2, and MMP9. nih.gov

The development of a robust and validated panel of PD biomarkers is a continuing effort. Such a panel would not only confirm target engagement in research models but also be invaluable for dose-finding studies and for understanding the mechanistic consequences of Hh pathway blockade in different biological contexts.

BiomarkerTypeChange on InhibitionExperimental ModelReference
Smoothened (Smo) ProteinAltered localization/glycosylationC3H/10T1/2 cells nih.gov
Gli1 mRNADecreased ExpressionGlioblastoma cells nih.gov
MT1-MMP mRNADecreased ExpressionSKOV3 Ovarian Cancer Cells researchgate.net
VEGF mRNADecreased ExpressionSKOV3 Ovarian Cancer Cells researchgate.net
E-cadherin Protein/mRNADecreased ExpressionSKOV3 Ovarian Cancer Cells researchgate.net
Cyclin D1 ProteinDecreased ExpressionMCF-7 & MDA-MB-231 Breast Cancer Cells nih.gov
NF-κB, MMP2, MMP9 ProteinDecreased ExpressionMCF-7 & MDA-MB-231 Breast Cancer Cells nih.gov

Synergistic Research with Other Signaling Pathway Modulators

A growing area of academic research is the investigation of this compound in combination with modulators of other signaling pathways. The rationale is that targeting multiple nodes within the complex signaling networks that drive diseases like cancer may lead to more effective outcomes and help overcome resistance mechanisms.

Future research directions are increasingly focused on identifying rational combination strategies. Key findings have already pointed toward promising synergies:

Sensitization to Apoptosis Inducers: Product literature for this compound notes that it has been shown to sensitize human glioma cells to TRAIL-induced apoptosis, suggesting a synergistic interaction between Hh pathway inhibition and activation of the extrinsic apoptosis pathway. merckmillipore.comsigmaaldrich.com

Crosstalk with MAPK/ERK Pathway: In breast cancer cells, cyclopamine has been found to suppress the expression of Cyclin D1 through the modulation of the MAPK/ERK signaling pathway. nih.gov This suggests that combining this compound with MEK or ERK inhibitors could be a viable strategy for certain cancer types.

Interaction with Hormone Signaling: Research in estrogen-responsive MCF-7 breast cancer cells demonstrated that cyclopamine significantly downregulated the production of estrogen receptor-α (ER-α). nih.gov This finding opens up the potential for synergistic studies combining Hh inhibitors with anti-estrogen therapies like tamoxifen (B1202) or aromatase inhibitors in ER-positive breast cancers.

The challenge in this area is to move from empirical observations to mechanistically understood synergies. Future research will need to rigorously dissect the molecular basis of these pathway interactions to identify the patient populations or disease subtypes most likely to benefit from such combination approaches. This represents a critical step in translating the preclinical potential of this compound into more effective therapeutic strategies.

Q & A

Q. What is the molecular mechanism of Cyclopamine-KAAD in inhibiting Hedgehog (Hh) signaling?

this compound binds to Smoothened (Smo), a key transmembrane protein in the Hh pathway, blocking downstream signaling. It inhibits BODIPY-cyclopamine binding to Smo in a dose-dependent manner and promotes SmoA1 exit from the endoplasmic reticulum, thereby reducing Gli1 transcription factor activity. The IC50 is 20 nM in Shh-LIGHT2 assays, 50 nM in p2Ptch-/- cells, and 500 nM in SmoA1-LIGHT cells .

Q. What are the recommended concentrations and solvents for in vitro studies?

  • Effective concentrations : 1–5 μM for most cell-based assays (e.g., 2.5 μM in DLBCL cell lines to reduce AKT1/2/3 mRNA ).
  • Solubility : DMSO, ethanol, or methanol. Prepare stock solutions at 10 mM in DMSO and dilute in culture media to avoid solvent toxicity (>0.1% final concentration) .

Q. How should this compound be stored to ensure stability?

Store lyophilized powder at -20°C, protected from light. Reconstituted solutions in DMSO should be aliquoted and frozen (-20°C) for ≤2 weeks to prevent degradation. Avoid repeated freeze-thaw cycles .

Q. What assays are commonly used to validate this compound activity?

  • Shh-LIGHT2 assay : Gold standard for measuring IC50 (20 nM ).
  • Gli1 mRNA quantification : qPCR to assess transcriptional inhibition (e.g., 45.9% reduction in hepatocarcinoma cells ).
  • Western blotting : Monitor downstream proteins (e.g., MMP-9, pERK1/2 ).

Q. Which downstream Hh pathway components are most sensitive to this compound?

Key targets include Gli1 (nuclear), MMP-9, and phosphorylated ERK1/2. This compound reduces Gli1 expression by >40% in hepatocarcinoma cells and enhances TRAIL-mediated apoptosis by upregulating DR4/DR5 death receptors in glioma cells .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy across cell lines?

Variability arises from cell-specific Smo mutations, assay conditions (e.g., serum concentration), and downstream pathway crosstalk. For example:

  • Bel-7402 hepatocarcinoma cells : 45.9% invasion inhibition at 5 μM .
  • DLBCL cells : No viability change at 2.5 μM, but significant AKT downregulation . Recommendation : Pre-screen cell lines for Smo expression and use pathway-specific controls (e.g., SAG for Hh activation) .

Q. What methodologies optimize quantification of this compound’s effects on Hh signaling?

  • Time-course experiments : Treat cells for 24–48 hours to capture late-stage pathway effects (e.g., Gli1 reduction ).
  • Dose-response curves : Use 0.1–50 μM to identify threshold concentrations (see Figure 1 in ).
  • Combined assays : Pair qPCR (Gli1) with functional readouts (e.g., Transwell migration ).

Q. How does this compound synergize with other therapies, such as TRAIL?

this compound sensitizes glioblastoma cells to TRAIL-induced apoptosis by upregulating DR4/DR5 receptors. Method : Pre-treat cells with 2.5 μM this compound for 24 hours before adding TRAIL. Use flow cytometry to measure apoptosis (Annexin V/PI staining) .

Q. What experimental design considerations apply to in vivo studies?

  • Dosing : 10–25 mg/kg intraperitoneal injections in murine models, monitoring tumor regression .
  • Toxicity controls : Compare to Cyclopamine (parent compound) for off-target effects.
  • Biomarkers : Measure Gli1 in tumor biopsies via immunohistochemistry .

Q. How do isomer ratios (≥70% purity) impact experimental outcomes?

Commercial this compound contains two isomers, which may differ in Smo binding affinity. Recommendations :

  • HPLC validation : Confirm isomer ratios before critical experiments .
  • Dose adjustments : Increase concentrations by 1.5× if purity is near 70% .

Methodological Best Practices

  • Data consistency : Use standardized protocols for cell culture (e.g., 0.5% FBS for ciliogenesis in NIH-3T3 cells ).
  • Negative controls : Include DMSO-only and Smo-inactive analogs (e.g., SANT-1 ).
  • Statistical rigor : Apply ANOVA for dose-response analyses and report SEM (e.g., Figure 1 in ).

For reproducibility, adhere to reporting standards in experimental sections per academic guidelines (e.g., Beilstein Journal protocols ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.